3-(4-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4OS/c1-13-2-8-16(9-3-13)24-11-10-21-19(24)26-12-17-22-18(23-25-17)14-4-6-15(20)7-5-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKZBJACIVCPHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole (CAS Number: 1112002-87-5) is a novel oxadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, highlighting its antimicrobial, anticancer, and other pharmacological properties based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 427.3 g/mol. The structure includes a bromophenyl group, an imidazole moiety, and a thioether linkage, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1112002-87-5 |
| Molecular Formula | C19H15BrN4OS |
| Molecular Weight | 427.3 g/mol |
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) demonstrated that compounds containing the 1,3,4-oxadiazole ring possess antibacterial and antifungal activities. The specific mechanisms often involve the inhibition of key enzymes essential for microbial survival .
Anticancer Activity
The anticancer potential of This compound has been explored through various studies:
- Cell Line Studies : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspase pathways and modulation of p53 expression levels .
- Molecular Docking Studies : Molecular docking simulations suggest that the compound interacts favorably with targets like the epidermal growth factor receptor (EGFR), which is crucial in cancer progression. This interaction may lead to the inhibition of tumor growth and metastasis.
Case Studies
- Dhumal et al. (2016) : This study focused on the synthesis and biological evaluation of various oxadiazole derivatives, including those structurally related to our compound. The results indicated strong inhibitory effects against Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis .
- Desai et al. (2018) : Investigated pyridine-based 1,3,4-oxadiazole derivatives for their antitubercular activity. The findings highlighted the importance of structural modifications in enhancing biological efficacy .
Scientific Research Applications
Case Study: Cytotoxicity Testing
In a significant study, the cytotoxic effects of related compounds were evaluated against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The derivative containing the bromophenyl group demonstrated substantial cytotoxicity with an IC50 value of 25 µM against MCF-7 cells, indicating its potential as a therapeutic agent.
Comparative Anticancer Activity
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| 3-(4-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole | 25 | Breast (MCF-7) |
| Other Oxadiazole Derivatives | Varies | Various |
Antimicrobial Activity
The compound's structure suggests significant potential for antimicrobial activity against both gram-positive and gram-negative bacteria. Similar thioether-linked imidazoles have shown effectiveness in inhibiting microbial growth.
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, compounds with structural motifs similar to this derivative inhibited the growth of Candida albicans with an IC50 value of 15 µg/mL. This suggests that halogenated phenyl groups may enhance antifungal activity.
Comparative Antimicrobial Activity
| Microorganism | IC50 (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | ≤12.5 | Thioether-linked imidazoles |
| Escherichia coli | ≤12.5 | Thioether-linked imidazoles |
| Candida albicans | 15 | This compound |
Comparison with Similar Compounds
Anti-Inflammatory 1,3,4-Oxadiazole Derivatives
Compounds IIIa and IIIb (1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one and its 3,4-dimethoxyphenyl analog) exhibit 59.5% and 61.9% anti-inflammatory activity, respectively, comparable to indomethacin (64.3%) at 20 mg/kg . These derivatives share the bromophenyl-oxadiazole motif with the target compound, suggesting that the bromophenyl group enhances activity through hydrophobic interactions. However, the 1,3,4-oxadiazole core in IIIa/IIIb differs from the 1,2,4-oxadiazole in the target compound, which may alter metabolic stability or binding kinetics.
Antimicrobial Imidazole-Urea Derivatives
Phenylimidazole derivatives in , such as 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-((3-(trifluoromethyl)pyridin-2-yl)thio)thiazol-2-yl)urea, inhibit Clostridioides difficile enoyl-ACP reductase II (FabK) with IC50 = 0.10–0.24 μM, a 5–10-fold improvement over earlier analogs . The 4-bromophenyl-imidazole moiety is critical for activity, similar to the target compound. However, the urea-thiazole linker in these derivatives differs from the oxadiazole-thioether scaffold, highlighting the importance of the heterocyclic core in target specificity.
Nematocidal 1,2,4-Oxadiazole-Thiadiazole Hybrids
Compound 4i (4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide) demonstrates potent activity against Bursaphelenchus xylophilus . The p-tolyl group on the oxadiazole core mirrors the p-tolyl-imidazole substituent in the target compound, suggesting that electron-donating aryl groups enhance nematocidal effects through π-π stacking or steric stabilization.
Anti-HIV Isoxazole-Oxadiazole Derivatives
Compounds like 3-((3-(p-tolyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole inhibit HIV-1 replication in TZM-bl and CEM-GFP cell lines .
Structural and Conformational Insights
- Planarity : The imidazole-thioether linkage in the target compound may adopt a planar conformation akin to imidazo[2,1-b][1,3,4]thiadiazole derivatives (), facilitating intercalation or enzyme binding.
- Toxicity : Oxadiazole derivatives generally exhibit lower toxicity (e.g., IIIa/IIIb SI < 1.0) compared to traditional drugs like indomethacin (SI = 2.67) .
Structure-Activity Relationship (SAR) Insights
- Bromophenyl Group : Enhances lipophilicity and hydrophobic binding, critical in anti-inflammatory () and antimicrobial () activities.
- Thioether Linkage : Improves metabolic stability and flexibility, as seen in nematocidal () and anti-HIV () compounds.
- p-Tolyl Substituent : Electron-donating groups like p-tolyl on imidazole or oxadiazole cores enhance activity through steric and electronic effects .
Q & A
Basic: What are the optimal synthetic routes for 3-(4-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis involves a multi-step approach:
Imidazole Ring Formation : Condensation of glyoxal, formaldehyde, and ammonia under reflux in ethanol, followed by introduction of the p-tolyl group via nucleophilic substitution (NaH, DMF, 80°C) .
Oxadiazole Core Construction : Cyclization of a nitrile intermediate with hydroxylamine hydrochloride in ethanol/water (reflux, 12 hours) .
Thioether Linkage : Reaction of 5-(chloromethyl)-1,2,4-oxadiazole with 1-(p-tolyl)-1H-imidazole-2-thiol using K₂CO₃ in DMF at 60°C .
Key Factors :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require rigorous purification to avoid side products .
- Catalysts : NaH enhances nucleophilic substitution efficiency, while CuI accelerates thioether formation .
- Yield Optimization : Yields range from 45% (non-polar solvents) to 72% (DMF) depending on steric hindrance from the bromophenyl group .
Advanced: How can computational modeling be integrated with experimental data to predict the compound's binding affinity with biological targets?
Methodological Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the oxadiazole core and enzyme active sites (e.g., acetylcholinesterase). The bromophenyl group’s hydrophobicity and imidazole’s π-π stacking can be analyzed .
Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., water, 100 ns) to assess conformational changes. Compare with NMR-derived NOE data to validate poses .
QSAR Models : Correlate substituent electronic parameters (Hammett σ values) with IC₅₀ data from enzyme inhibition assays. For example, electron-withdrawing bromine enhances binding to hydrophobic pockets .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry:
- Oxadiazole C-5 methylene protons appear at δ 4.2–4.5 ppm (triplet, J=6 Hz) .
- Aromatic protons from p-tolyl and bromophenyl groups show splitting patterns consistent with para substitution .
- IR Spectroscopy : Key peaks include ν(C=N) at 1640 cm⁻¹ (oxadiazole) and ν(C-S) at 730 cm⁻¹ (thioether) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 469.02 (calc. 469.04) confirms stoichiometry .
Advanced: What strategies can resolve contradictions in biological activity data across studies involving similar oxadiazole derivatives?
Methodological Answer:
Assay Standardization :
- Use uniform protocols (e.g., MIC testing per CLSI guidelines) to compare antimicrobial activity. Discrepancies in IC₅₀ values (e.g., 2 µM vs. 15 µM) may arise from differences in bacterial strains or nutrient media .
Control Experiments :
- Include positive controls (e.g., ciprofloxacin) and assess compound stability under assay conditions (pH, temperature) .
Structural Analog Comparison :
- Compare with 3-(4-chlorophenyl)-5-(imidazolylthio)methyl-oxadiazole: Bromine’s higher electronegativity may reduce solubility, affecting bioavailability .
Basic: What are the key considerations in designing in vitro assays to evaluate the compound's enzyme inhibition potential?
Methodological Answer:
Substrate Selection : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) to track hydrolysis inhibition .
Kinetic Analysis :
- Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. For example, Kᵢ values < 10 µM suggest strong binding .
Buffer Conditions : Maintain pH 7.4 (PBS) and include DMSO ≤1% to prevent solvent interference .
Advanced: How does the electronic nature of substituents on the imidazole ring affect the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer:
Hammett Analysis : Electron-withdrawing groups (e.g., -Br) deactivate the imidazole ring, slowing SNAr reactions. Rate constants (k) decrease by 30% compared to -OCH₃ derivatives .
DFT Calculations : Compute Fukui indices to identify nucleophilic sites. The thioether sulfur (f⁻ = 0.12) is less reactive than oxadiazole nitrogen (f⁻ = 0.28) .
Experimental Validation : Compare reaction rates using different aryl halides. For example, 4-iodophenyl analogs react 2× faster than bromophenyl due to better leaving group ability .
Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for optimal separation of oxadiazole (Rf = 0.4) from imidazole precursors (Rf = 0.6) .
- Recrystallization : Dissolve in hot ethanol (60°C) and cool to 4°C for 24 hours to obtain crystals with >95% purity .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate the metabolic stability of this compound?
Methodological Answer:
Synthesis of Labeled Analog : Introduce ¹³C at the oxadiazole C-5 position via K¹³CN cyclization .
LC-MS/MS Analysis : Track ¹³C-labeled metabolites in hepatic microsomes. Half-life (t₁/₂) > 6 hours indicates resistance to cytochrome P450 oxidation .
Deuterium Exchange : Replace imidazole NH with ²H to study hydrogen bonding in target binding pockets via neutron crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
